N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride
Overview
Description
meta-Methylfentanyl (hydrochloride) is an analytical reference standard categorized as an opioid. meta-Methylfentanyl is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.
Scientific Research Applications
Analgesic Properties :
- A study focused on the oxalate salts and free bases of fentanyl and its analogues, including N-[1-(2-phenylethyl)-4-piperidyl]-N-(1-phenyl-4-pyrazolyl)propanamide, indicated its potential as a new lead compound for long-acting analgesia. The study explored its structure through various spectroscopic techniques and theoretical calculations (Jimeno et al., 2003).
Anticancer Potential :
- Research on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which include derivatives of propanamide, revealed promising anticancer properties. Some synthesized compounds demonstrated strong anticancer activity relative to doxorubicin (Rehman et al., 2018).
Inhibition of Phospholipase A2 :
- A series of benzenesulfonamides, including N-(phenylalkyl)piperidine derivatives, were synthesized and evaluated as potent membrane-bound phospholipase A2 inhibitors. These compounds showed promising results in reducing the size of myocardial infarction in animal models (Oinuma et al., 1991).
Chemical Characterization and Structural Analysis :
- N-(1-(2-phenethyl)-4-piperidinyl-N-phenyl-propanamide (fentanyl) was synthesized and characterized by various spectroscopic techniques. The study provided detailed insights into its molecular structure and electronic properties (Asadi et al., 2017).
Potential Ligands for Opioid and Imidazoline Receptors :
- Derivatives of N-(1-phenethyl-4-piperidyl)propanamides were synthesized and screened for their affinity to opioid and I2-imidazoline receptors. Some compounds exhibited moderate analgesic properties and mu opioid agonist activity (Montero et al., 2002).
properties
IUPAC Name |
N-(3-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(22-11-7-8-19(2)18-22)21-13-16-24(17-14-21)15-12-20-9-5-4-6-10-20;/h4-11,18,21H,3,12-17H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBCVFLXLHHELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC(=C3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401037327 | |
Record name | m-Methylfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride | |
CAS RN |
1465-22-1 | |
Record name | Meta-methylfentanyl hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Methylfentanyl hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401037327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | META-METHYLFENTANYL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLV64X6V9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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